molecular formula C22H17F3N2O2S B2458282 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955761-99-6

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2458282
CAS RN: 955761-99-6
M. Wt: 430.45
InChI Key: MLVQGZQMJONCCR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a thiophene-2-carbonyl group, a tetrahydroisoquinoline group, and a trifluoromethylbenzamide group .


Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, thiophene-2-carbonyl chloride can react with AlEt3, Al (n-Oct)3 and AlEt2 (n-Oct) with Al/TPCC molar ratio lower than 1 .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Theoretical studies could provide insights into its electronic structure, energetics, and reactivity. Density functional theory (DFT) calculations could predict its properties, such as ionization potential, electron affinity, and dipole moment. Molecular dynamics simulations might explore its interactions with solvent molecules or biological receptors.

Fan, Z., Zhong, W., Yang, P., Fu, Z., & Wang, Q. (2022). Effects of Alkyl Size on Reactions of Alr3 and Thiophene-2-Carbonyl Chloride and the Related Mechanism. SSRN. Link Springer Handbook of Enzymes. Thiophene-2-carbonyl-CoA monooxygenase. Link University of St Andrews Research Portal. Thiophene-2-carbonyl azide. Link

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-6-3-15(4-7-17)20(28)26-18-8-5-14-9-10-27(13-16(14)12-18)21(29)19-2-1-11-30-19/h1-8,11-12H,9-10,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVQGZQMJONCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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